molecular formula C12H13NO3 B069605 2-Piperidinecarboxylicacid, 6-oxo-2-phenyl- CAS No. 167398-76-7

2-Piperidinecarboxylicacid, 6-oxo-2-phenyl-

Cat. No.: B069605
CAS No.: 167398-76-7
M. Wt: 219.24 g/mol
InChI Key: JFLNHVLKRQQUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Carboxy-6-phenylpiperidin-2-one is a heterocyclic compound that belongs to the piperidine family. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a carboxyl group and a phenyl group attached to the piperidin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxy-6-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of phenylacetic acid with piperidin-2-one in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and the use of a solvent such as toluene .

Industrial Production Methods

Industrial production of 6-Carboxy-6-phenylpiperidin-2-one may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of suitable precursors. This process can be carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-6-phenylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Carboxy-6-phenylpiperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Carboxy-6-phenylpiperidin-2-one involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Carboxy-6-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxyl and phenyl groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

167398-76-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

6-oxo-2-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c14-10-7-4-8-12(13-10,11(15)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16)

InChI Key

JFLNHVLKRQQUNV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O

Synonyms

2-Piperidinecarboxylic acid, 6-oxo-2-phenyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.